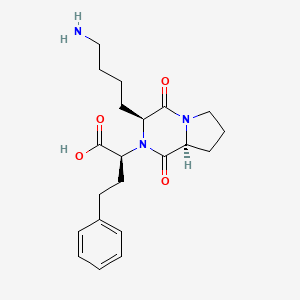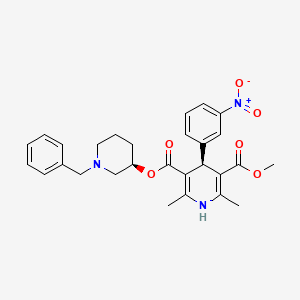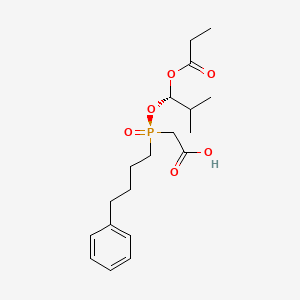
Decitabina Impureza 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decitabine Impurity 6 is a byproduct formed during the synthesis and degradation of decitabine, a cytidine analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia . Decitabine is known for its role as a hypomethylating agent, which inhibits DNA methyltransferase, leading to DNA hypomethylation and subsequent alterations in gene expression .
Aplicaciones Científicas De Investigación
Decitabine Impurity 6 has several scientific research applications, including:
Biology: Research on Decitabine Impurity 6 helps in understanding the biological effects of decitabine and its metabolites.
Mecanismo De Acción
Target of Action
Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue . Its primary target is DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and cellular differentiation .
Mode of Action
Decitabine integrates into cellular DNA and inhibits the action of DNMTs . This leads to global hypomethylation and corresponding alterations in gene expression . It’s also reported that decitabine can disrupt mitosis via DNMT1-DNA adducts .
Biochemical Pathways
Decitabine affects several biochemical pathways. It is phosphorylated inside cells by the sequential action of deoxycytidine kinase, nucleotide monophosphate kinase, and nucleotide diphosphate kinase, prior to being incorporated into newly synthesized DNA by DNA polymerase .
Pharmacokinetics
The pharmacokinetics of decitabine is key to its therapeutic effect. The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with decitabine .
Result of Action
The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to changes in cellular behavior, including reduced proliferation and increased apoptosis . In the context of cancer treatment, decitabine can lead to the reactivation of tumor suppressor genes that have been silenced by aberrant DNA methylation .
Action Environment
The action of decitabine can be influenced by various environmental factors. For instance, the efficacy of decitabine can be affected by the level of DNMT activity. Under low DNMT activity, only decitabine has a substantial impact. Conversely, when DNMT activity is high, toxicity and cellular response to decitabine are dramatically increased .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Decitabine Impurity 6 typically involves the hydrolytic degradation of decitabine. This process can occur under acidic conditions, leading to the opening of the triazine ring and subsequent formation of various impurities . The reaction conditions often include the use of aqueous solutions and controlled pH levels to facilitate the degradation process.
Industrial Production Methods: In industrial settings, the production of decitabine and its impurities, including Decitabine Impurity 6, involves lyophilization (freeze-drying) to stabilize the compound and minimize impurity formation . The bulk solution containing decitabine is prepared and then lyophilized in vials to ensure stability and reduce the amount of impurities .
Análisis De Reacciones Químicas
Types of Reactions: Decitabine Impurity 6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of different derivatives of Decitabine Impurity 6.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or primary amines are often employed.
Major Products Formed: The major products formed from these reactions include various derivatives of Decitabine Impurity 6, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Comparación Con Compuestos Similares
Azacitidine: Another cytidine analog that functions as a hypomethylating agent.
5-Azacytidine: A compound similar to azacitidine, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness of Decitabine Impurity 6: Decitabine Impurity 6 is unique due to its specific formation pathway and its role as a degradation product of decitabine. Its presence can indicate the stability and quality of decitabine formulations, making it an important compound for analytical and quality control purposes .
Propiedades
Número CAS |
78185-66-7 |
|---|---|
Fórmula molecular |
C22H24O6 |
Peso molecular |
384.43 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)
